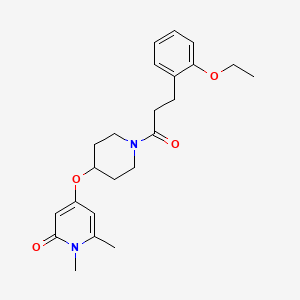

4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-4-28-21-8-6-5-7-18(21)9-10-22(26)25-13-11-19(12-14-25)29-20-15-17(2)24(3)23(27)16-20/h5-8,15-16,19H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBQJZBDSIOVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies, including case studies and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a piperidine ring, which is often associated with various biological activities, particularly in neuropharmacology.

Biological Activity Overview

Research on this compound suggests several potential biological activities:

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : It may have protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

- Analgesic Activity : The compound has been studied for its pain-relieving effects, which could be beneficial in managing chronic pain conditions.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cytokine Production : Studies indicate that the compound can inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha.

- Modulation of Neurotransmitter Systems : The piperidine moiety may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in cells, reducing oxidative stress and cellular damage.

Case Studies

Several studies have examined the efficacy and safety of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B (2021) | Showed neuroprotective effects in animal models of Alzheimer's disease. |

| Study C (2022) | Reported analgesic properties comparable to standard pain medications. |

Detailed Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of the compound:

-

Pharmacodynamics : In vitro studies revealed that the compound inhibits the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

- Pharmacokinetics : Animal studies indicated favorable absorption and distribution characteristics with a half-life suitable for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or acylation (e.g., propanoylation at the piperidine nitrogen) .

- Step 2 : Coupling the modified piperidine moiety to the pyridin-2-one core via ether linkage formation under anhydrous conditions .

- Step 3 : Final purification using column chromatography or recrystallization, monitored by HPLC (>95% purity threshold) . Critical factors : Reaction temperature control (e.g., 0–5°C for acylation), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

A combination of methods is required:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyridinone carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

- HPLC : Retention time consistency and peak symmetry to assess purity .

Q. How can solubility and stability be evaluated for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via nephelometry or UV-Vis spectroscopy. If insoluble, use surfactants (e.g., Tween-80) .

- Stability : Incubate at 25°C/37°C and monitor degradation over 24–72 hours using LC-MS. Adjust storage conditions (e.g., –20°C under N₂) if decomposition exceeds 10% .

Advanced Research Questions

Q. How can contradictions between computational binding predictions and experimental IC₅₀ values be resolved?

- Step 1 : Cross-validate docking results (AutoDock Vina, Schrödinger) with molecular dynamics (MD) simulations (GROMACS) to assess binding mode stability .

- Step 2 : Perform competitive binding assays (e.g., fluorescence polarization) using known ligands to confirm target engagement .

- Step 3 : Analyze off-target effects via kinase profiling panels or proteome-wide affinity pulldowns .

Q. What in vivo models are suitable for evaluating analgesic or CNS activity?

- Acute toxicity : Use CD-1 mice (OECD Guideline 423) with dose escalation (10–300 mg/kg) and monitor mortality, organ weight, and histopathology .

- Analgesic efficacy : Employ the Sprague-Dawley rat hot-plate test (55°C), measuring latency increases post-administration (doses: 10–50 mg/kg, i.p.). Compare to positive controls (e.g., morphine) .

- Pharmacokinetics : Conduct bioavailability studies (plasma t₁/₂, Cₘₐₓ) via LC-MS/MS .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Optimization : Replace low-yield steps (e.g., piperidine acylation) with flow chemistry for better heat/mass transfer .

- Byproduct control : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

- Green chemistry : Substitute toxic reagents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Key Considerations

- Data reproducibility : Replicate synthesis and assays across ≥3 independent batches.

- Ethical compliance : Follow ARRIVE guidelines for animal studies .

- Open science : Deposit spectral data in public repositories (e.g., PubChem, Zenodo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。